2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide
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Description
2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16ClN3O5S2 and its molecular weight is 465.92. The purity is usually 95%.
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Biological Activity
The compound 2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide is a member of the pyrimidine class and has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, and potential therapeutic applications based on recent studies.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 4-chlorophenylsulfonyl derivatives with various thiopyrimidine intermediates. The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity .
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated moderate to strong antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 50 | Moderate |
Escherichia coli | 100 | Moderate |
Salmonella typhi | 25 | Strong |
Bacillus subtilis | 75 | Moderate |
Enzyme Inhibition
The compound also demonstrates enzyme inhibitory activity, particularly against acetylcholinesterase (AChE) and urease. In vitro assays revealed that it effectively inhibits these enzymes, which are crucial in various physiological processes and disease mechanisms.
Enzyme | IC50 (µM) | Activity Level |
---|---|---|
Acetylcholinesterase | 30 | Strong |
Urease | 15 | Very Strong |
Antiviral Properties
Although less studied than its antibacterial effects, preliminary research indicates potential antiviral activity. The compound's structural analogs have been reported to inhibit HIV replication in cell cultures, suggesting that similar mechanisms may be at play for this compound .
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial effects of various thiopyrimidine derivatives, including the target compound. It was found that compounds with a similar structure exhibited a strong correlation between their substituent groups and their antimicrobial potency .
- Enzyme Inhibition : Another investigation focused on the inhibition of AChE by compounds derived from pyrimidine structures. The results showed that modifications at the thio group significantly enhanced inhibitory activity .
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of this compound with target proteins. These studies suggest that the sulfonyl group plays a critical role in binding affinity to target enzymes and receptors, enhancing its biological activity .
Properties
CAS No. |
899357-63-2 |
---|---|
Molecular Formula |
C19H16ClN3O5S2 |
Molecular Weight |
465.92 |
IUPAC Name |
2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H16ClN3O5S2/c1-28-14-4-2-3-13(9-14)22-17(24)11-29-19-21-10-16(18(25)23-19)30(26,27)15-7-5-12(20)6-8-15/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
DFGYWCKDNQIAPG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.